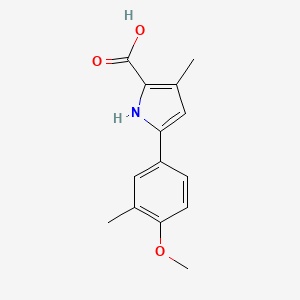

5-(4-Methoxy-3-methylphenyl)-3-methyl-1H-pyrrole-2-carboxylic acid

Description

Nomenclature and Chemical Identity

5-(4-Methoxy-3-methylphenyl)-3-methyl-1H-pyrrole-2-carboxylic acid is a heterocyclic organic compound belonging to the pyrrole family. Its systematic IUPAC name reflects its structural features: a pyrrole ring substituted at the 2-position with a carboxylic acid group, at the 3-position with a methyl group, and at the 5-position with a 4-methoxy-3-methylphenyl moiety. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 2109802-90-4 | |

| Molecular Formula | C₁₄H₁₅NO₃ | |

| Molecular Weight | 245.27 g/mol | |

| SMILES Notation | CC1=C(C=CC(=C1)C2=CC(=C(N2)C(=O)O)C)OC |

The compound is also referenced by synonyms such as "3-methyl-5-(4-methoxy-3-methylphenyl)-1H-pyrrole-2-carboxylic acid" in chemical databases. Its structural uniqueness lies in the combination of electron-donating (methyl, methoxy) and electron-withdrawing (carboxylic acid) groups on the pyrrole core, which influence its physicochemical and reactive properties.

Historical Context in Pyrrole Chemistry

Pyrrole chemistry traces its origins to the 19th century, with the isolation of pyrrole from bone oil (Dippel’s oil) by Ferdinand Runge in 1834. The discovery of substituted pyrroles gained momentum in the 20th century, driven by their prevalence in natural products (e.g., porphyrins, vitamin B₁₂) and synthetic pharmaceuticals.

The synthesis of carboxylic acid-functionalized pyrroles, such as this compound, emerged as a focus in medicinal chemistry due to their role as intermediates in drug design. For instance, lamellarins—marine alkaloids with a pyrrole-carboxylic acid backbone—demonstrated antitumor and antiviral activities, spurring interest in structurally related synthetic analogs. The methoxy and methyl substituents in this compound mirror modifications seen in bioactive pyrrole derivatives, which are often tailored to enhance solubility and target binding.

Structural Significance in Heterocyclic Chemistry

The compound’s structure exemplifies three critical aspects of heterocyclic chemistry:

- Aromaticity and Resonance : The pyrrole ring maintains aromaticity via a 6π-electron system, with delocalization of the nitrogen lone pair into the conjugated ring. Substituents alter electron density; the methoxy group donates electrons through resonance (+M effect), while the carboxylic acid withdraws electrons (-I effect).

- Steric and Electronic Effects : The 3-methyl and 4-methoxy-3-methylphenyl groups introduce steric hindrance, potentially influencing reaction kinetics and molecular interactions. The methyl group at the 3-position may stabilize the ring against electrophilic substitution.

- Acid-Base Properties : The carboxylic acid moiety (pKa ~4–5) confers pH-dependent solubility, enabling salt formation under basic conditions, a trait exploited in pharmaceutical formulations.

Comparative analysis with related pyrrole derivatives highlights structural trends:

Classification within Pyrrole Derivatives

This compound belongs to the subclass of trisubstituted pyrrole-2-carboxylic acids , characterized by:

- A carboxylic acid group at the 2-position.

- Alkyl/aryl groups at the 3- and 5-positions.

Such derivatives are classified based on substitution patterns and applications:

- Bioactive Analogues : Many pyrrole-2-carboxylic acids exhibit antimicrobial, anti-inflammatory, or anticancer activities. The methoxy and methyl groups in this compound may modulate its bioavailability and target selectivity.

- Synthetic Intermediates : Carboxylic acid groups facilitate conjugation reactions (e.g., amide bond formation), making these compounds valuable in peptidomimetics and polymer chemistry.

- Natural Product Mimics : Structural resemblance to lamellarins and lukianols suggests potential as a scaffold for marine alkaloid-inspired drug candidates.

Properties

IUPAC Name |

5-(4-methoxy-3-methylphenyl)-3-methyl-1H-pyrrole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3/c1-8-6-10(4-5-12(8)18-3)11-7-9(2)13(15-11)14(16)17/h4-7,15H,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVVOZKTVWKBJPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=CC(=C(N2)C(=O)O)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxy-3-methylphenyl)-3-methyl-1H-pyrrole-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methoxy-3-methylbenzaldehyde with ethyl acetoacetate in the presence of a base to form the corresponding chalcone intermediate. This intermediate then undergoes cyclization with ammonium acetate to yield the desired pyrrole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents, catalysts, and purification methods are also tailored to industrial requirements to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxy-3-methylphenyl)-3-methyl-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of 5-(4-formyl-3-methylphenyl)-3-methyl-1H-pyrrole-2-carboxylic acid.

Reduction: Formation of 5-(4-methoxy-3-methylphenyl)-3-methyl-1H-pyrrole-2-methanol.

Substitution: Formation of various substituted pyrrole derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

Research has indicated various biological activities associated with this compound:

- Anticancer Properties : Preliminary studies suggest that 5-(4-Methoxy-3-methylphenyl)-3-methyl-1H-pyrrole-2-carboxylic acid exhibits cytotoxic effects against several cancer cell lines. This is attributed to its ability to induce apoptosis and inhibit cell proliferation.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases.

- Antimicrobial Activity : Some studies have reported its effectiveness against certain bacterial strains, indicating its utility as a lead compound in the development of new antimicrobial agents.

Applications in Medicinal Chemistry

Drug Development : The unique structure of this compound allows for modifications that can enhance its pharmacological properties. Its derivatives may serve as prototypes for designing new drugs targeting cancer or inflammatory diseases.

| Application Area | Description |

|---|---|

| Anticancer Research | Investigating mechanisms of action and effectiveness against tumors. |

| Anti-inflammatory Studies | Exploring potential therapeutic uses in chronic inflammatory conditions. |

| Antimicrobial Development | Developing new antibiotics based on its structure and activity. |

Case Studies and Research Findings

- Anticancer Studies : A study conducted on various cancer cell lines demonstrated that the compound significantly inhibited cell growth at micromolar concentrations, with IC50 values indicating strong potential for further development as an anticancer agent.

- Inflammation Research : In a model of induced inflammation, administration of the compound resulted in a marked decrease in pro-inflammatory cytokines, showcasing its potential as an anti-inflammatory therapeutic.

- Antimicrobial Activity : Research highlighted its effectiveness against Gram-positive bacteria, suggesting that modifications to the pyrrole structure could lead to novel antibiotics.

Mechanism of Action

The mechanism by which 5-(4-Methoxy-3-methylphenyl)-3-methyl-1H-pyrrole-2-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy and carboxylic acid groups play crucial roles in binding interactions, influencing the compound’s overall activity and specificity .

Comparison with Similar Compounds

Key Observations:

- Substituent Effects : The 4-methoxy-3-methylphenyl group in the target compound enhances steric bulk and lipophilicity compared to analogs with single substituents (e.g., 4-fluoro or 4-chloro) .

- Isomerism : The 5-fluoro-2-methoxy analog (2106575-50-0) demonstrates how substituent positions influence molecular weight and polarity .

- Synthetic Accessibility : Ethyl 5-(4-methoxy-3-methylphenyl)-3-methyl-1H-pyrrole-2-carboxylate (CAS: 2104163-54-2) serves as a precursor, hydrolyzed to the target compound . This contrasts with analogs synthesized via Suzuki coupling or Vilsmeier-Haack reactions (e.g., ).

Pharmacological and Physicochemical Comparisons

Key Findings:

- Safety Profiles : All compounds share similar hazard profiles (H302, H315), indicating consistent handling requirements .

Biological Activity

5-(4-Methoxy-3-methylphenyl)-3-methyl-1H-pyrrole-2-carboxylic acid, with the CAS number 2109802-90-4, is a compound of significant interest due to its potential biological activities. This article explores its properties, biological activities, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C₁₄H₁₅NO₃

- Molecular Weight : 245.27 g/mol

- Purity : Typically ≥ 97%

- Storage Conditions : Sealed in dry conditions at 2-8 °C

Antimicrobial Activity

Recent studies highlight the antimicrobial potential of pyrrole derivatives, including this compound. A study focusing on pyrrole-based compounds demonstrated that modifications on the pyrrole ring could enhance activity against various bacterial strains, particularly Mycobacterium tuberculosis (Mtb) and Staphylococcus aureus.

- Mycobacterium tuberculosis : In structure–activity relationship (SAR) studies, compounds similar to this compound exhibited potent anti-TB activity with minimum inhibitory concentrations (MIC) as low as 0.016 μg/mL. This suggests that structural modifications can significantly influence biological efficacy against drug-resistant strains .

- Staphylococcus aureus : Another study reported that pyrrole derivatives showed promising activity against Staphylococcus aureus, with MIC values ranging from 3.12 to 12.5 μg/mL, indicating their potential as antibacterial agents .

Antioxidant Activity

The antioxidant capacity of pyrrole derivatives has also been evaluated using the DPPH assay, which measures the ability to scavenge free radicals. The results indicated that certain modifications to the pyrrole structure could enhance antioxidant properties, making these compounds valuable in therapeutic applications .

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely linked to its structural features:

| Structural Feature | Impact on Activity |

|---|---|

| Presence of methoxy group | Enhances lipophilicity and cellular uptake |

| Methyl substitutions | May influence binding affinity to biological targets |

| Carboxylic acid functionality | Essential for interaction with target enzymes |

In SAR studies, the introduction of electron-withdrawing groups on the phenyl ring significantly improved the potency against Mtb, highlighting the importance of electronic effects in modulating biological activity .

Case Study 1: Anti-TB Activity

In a comparative analysis of various pyrrole derivatives, compound variants were tested against Mycobacterium smegmatis expressing wild-type and mutated mmpL3 genes. The results indicated that modifying substituents on the pyrrole ring led to enhanced inhibition of mycolic acid biosynthesis, a critical process for Mtb survival .

Case Study 2: Antioxidant Efficacy

A recent investigation into the antioxidant properties of phenolic compounds revealed that derivatives similar to this compound exhibited significant free radical scavenging activity. This suggests potential applications in preventing oxidative stress-related diseases .

Q & A

Q. What are the optimal synthetic routes for 5-(4-Methoxy-3-methylphenyl)-3-methyl-1H-pyrrole-2-carboxylic acid, and how can purity be ensured?

- Methodological Answer : A stepwise approach is recommended:

Core Formation : Start with ethyl 5-(4-methoxy-3-methylphenyl)-3-methyl-1H-pyrrole-2-carboxylate (CAS: 2104163-54-2) as a precursor. Hydrolysis under alkaline conditions (e.g., NaOH/ethanol) cleaves the ester group to yield the carboxylic acid .

Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization (ethanol/water) to remove byproducts.

Purity Validation : Confirm purity via HPLC (C18 column, mobile phase: acetonitrile/0.1% formic acid) and ensure >95% purity. Reference NMR (DMSO-d6) data for structural confirmation: δ 12.11 (s, 1H, COOH), 3.80 (s, 3H, OCH3), 2.14 (s, 3H, CH3) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Assign aromatic protons (δ 6.5–7.5 ppm) and substituents (e.g., methoxy at δ ~3.8 ppm). Compare to analogs like 4-(trifluoromethyl)benzyl-pyrrole derivatives for consistency .

- Mass Spectrometry (ESI-MS) : Confirm molecular weight (expected [M–H]⁻ ~270–300 Da). Discrepancies may indicate incomplete hydrolysis or impurities .

- X-ray Crystallography (if crystalline): Resolve ambiguities in substituent positions, particularly for the methoxy and methyl groups .

Advanced Research Questions

Q. How can structural modifications (e.g., halogenation) influence the compound’s bioactivity?

- Methodological Answer :

- Halogen Introduction : Replace the methoxy group with bromine via electrophilic substitution (e.g., NBS/light). Monitor regioselectivity using LC-MS to detect intermediates .

- Activity Testing : Compare binding affinity (e.g., IC50) of halogenated analogs against target enzymes (e.g., kinases). Studies on 5-bromo-pyrrole derivatives show enhanced selectivity due to halogen bonding .

- Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict electronic effects of substituents on binding pockets .

Q. How to resolve contradictions in spectroscopic data during characterization?

- Methodological Answer :

- Scenario : Discrepancies in NMR integration ratios (e.g., unexpected methyl signals).

- Troubleshooting :

Purity Check : Re-run HPLC to detect co-eluting impurities.

Solvent Artifacts : Ensure complete deuterium exchange (DMSO-d6) to eliminate broad OH/NH peaks.

Dynamic Effects : Variable-temperature NMR (e.g., 25°C to 60°C) can resolve rotational barriers in hindered substituents .

- Cross-Validation : Compare with structurally similar compounds (e.g., 3-methyl-pyrrole-2-carboxylic acids) for expected chemical shifts .

Q. What strategies optimize yield in multi-step syntheses of analogs?

- Methodological Answer :

- Catalyst Screening : Test Pd(OAc)₂ or CuI for coupling reactions (e.g., Suzuki-Miyaura for aryl groups). For example, 4-(4-fluorophenyl)-pyrrole derivatives achieved 82% yield using Pd catalysis .

- Step Efficiency : Combine hydrolysis and purification steps (e.g., one-pot saponification/extraction).

- Scale-Up : Transition from batch to flow reactors for improved temperature control and reduced side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.